

Application Notes and Protocols for the Analysis of Carvedilol-d5 Metabolite M8

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	M8 metabolite of Carvedilol-d5					
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1][2][3] It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP2C9, leading to the formation of several metabolites.[1][2][4][5] The analysis of these metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of Carvedilol. Carvedilol-d5 is a deuterated form of Carvedilol, commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision.

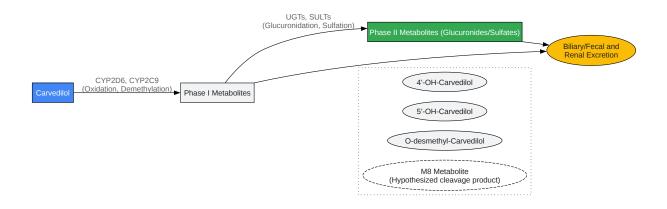
This document provides detailed application notes and protocols for the sample preparation of Carvedilol metabolites for analysis, with a focus on a less characterized metabolite designated as M8. While the exact structure of the M8 metabolite is not publicly available, its reported molecular formula (C12H19NO4) suggests it is a smaller, likely more polar fragment of the parent drug, possibly resulting from the cleavage of the Carvedilol molecule.[6] Therefore, this guide will cover established methods for the major, well-documented metabolites of Carvedilol and provide a strategic approach for the sample preparation of a polar metabolite like M8.

Carvedilol Metabolism

Carvedilol is primarily metabolized in the liver through aromatic ring oxidation and glucuronidation. The main oxidative metabolites include 4'- and 5'-hydroxyphenyl Carvedilol



and O-desmethyl Carvedilol.[2][7] These metabolites can be further conjugated with glucuronic acid or sulfate before excretion.[8]



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Caption: Carvedilol Metabolism Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of Carvedilol and its major metabolites in biological matrices.

Table 1: Linearity and LLOQ of Analytical Methods for Carvedilol and its Metabolites



Analyte	Matrix	Analytical Method	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
Carvedilol	Human Plasma	LC-MS/MS	0.5 - 100	0.5	[9][10]
4'-OH- Carvedilol	Human Plasma	LC-MS/MS	0.3 - 40	0.3	[9][10]
Carvedilol	Human Plasma	HPLC- Fluorescence	1 - 80	1	[11]
O-desmethyl Carvedilol	Human Urine	GC-MS	0.75 - 75	0.75	[4]
4'-OH- Carvedilol	Human Urine	GC-MS	3.0 - 75	3.0	[4]
5'-OH- Carvedilol	Human Urine	GC-MS	3.0 - 75	3.0	[4]

Table 2: Recovery of Carvedilol and its Metabolites using Different Extraction Methods



Analyte	Matrix	Extraction Method	Recovery (%)	Reference
Carvedilol	Human Plasma	Solid Phase Extraction (SPE)	78.9	[9][10]
4'-OH-Carvedilol	Human Plasma	Solid Phase Extraction (SPE)	83.25	[9][10]
Carvedilol	Human Plasma	Liquid-Liquid Extraction (LLE)	~99	
Carvedilol	Human Urine	Liquid-Liquid Extraction (LLE)	80.1 - 97.8	[4]
O-desmethyl Carvedilol	Human Urine	Liquid-Liquid Extraction (LLE)	80.1 - 97.8	[4]
4'-OH-Carvedilol	Human Urine	Liquid-Liquid Extraction (LLE)	80.1 - 97.8	[4]
5'-OH-Carvedilol	Human Urine	Liquid-Liquid Extraction (LLE)	80.1 - 97.8	[4]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Carvedilol and its Major Metabolites from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Carvedilol and 4'-hydroxyphenyl Carvedilol in human plasma.[9][10]

Materials:

- Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)



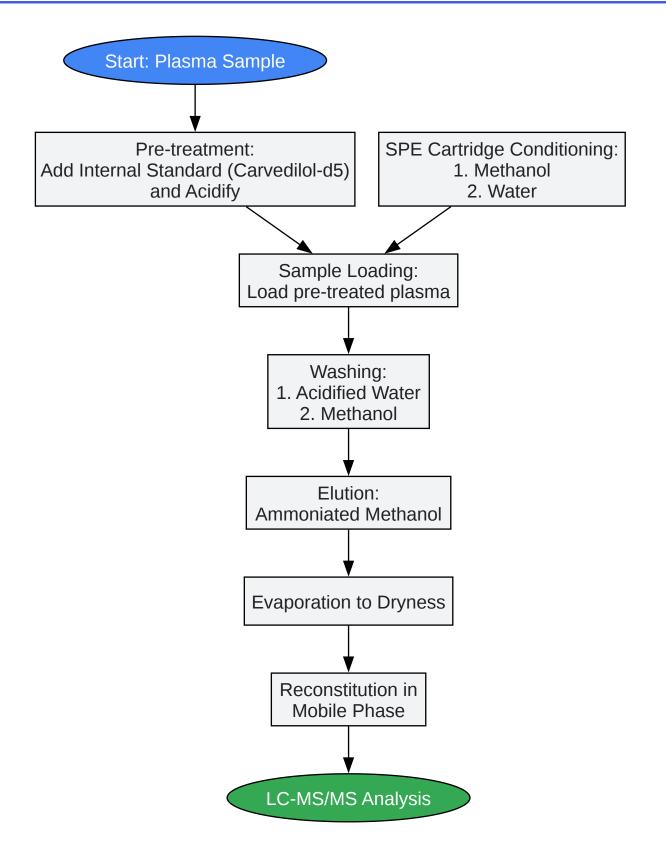




- · Deionized water
- Formic acid
- Ammonium hydroxide
- Human plasma samples
- Carvedilol-d5 internal standard solution

Procedure:





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Caption: Solid Phase Extraction Workflow.



- Sample Pre-treatment: To 200 μ L of human plasma, add 25 μ L of Carvedilol-d5 internal standard solution and 100 μ L of 0.1 M HCl. Vortex for 30 seconds.
- SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
- Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Carvedilol and its Metabolites from Human Urine

This protocol is based on a GC-MS method for the determination of Carvedilol and its metabolites in human urine.[4]

Materials:

- Human urine samples
- β-Glucuronidase/arylsulfatase (from Helix pomatia)
- Sodium acetate buffer (pH 5.0)
- Extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate)
- Sodium sulfate (anhydrous)
- Carvedilol-d5 internal standard solution

Procedure:



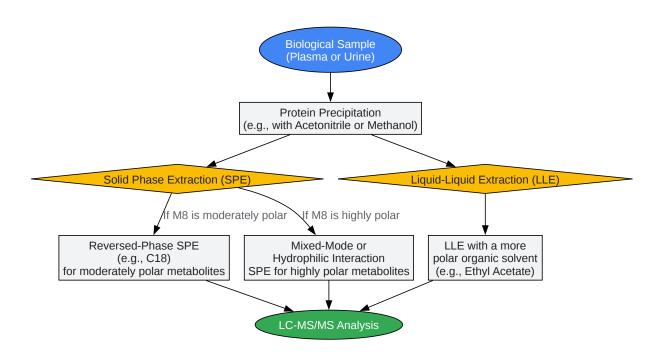
- Enzymatic Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 100 μL of Carvedilol-d5 internal standard, 1 mL of sodium acetate buffer (pH 5.0), and 50 μL of βglucuronidase/arylsulfatase solution. Incubate at 37°C for 16 hours.
- pH Adjustment: Adjust the pH of the hydrolyzed sample to approximately 9-10 with NaOH.
- Liquid-Liquid Extraction: Add 5 mL of the extraction solvent to the sample. Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.
- Separation and Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.
- Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
- Derivatization (if required for GC-MS): The dried residue may require derivatization before GC-MS analysis.
- Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Sample Preparation Strategy for the M8 Metabolite of Carvedilol

Given the molecular formula of the M8 metabolite (C12H19NO4), it is expected to be more polar than Carvedilol and its major hydroxylated and demethylated metabolites. This increased polarity will influence the choice of the sample preparation method.

Logical Approach for M8 Sample Preparation:





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Caption: Strategy for M8 Metabolite Sample Preparation.

Recommended Approaches:

- Protein Precipitation: For a quick and simple extraction from plasma, protein precipitation with a cold organic solvent like acetonitrile or methanol is a viable first step. This method is effective for a wide range of analyte polarities.
- Solid Phase Extraction (SPE):
 - Reversed-Phase SPE (e.g., C18): If the M8 metabolite retains some non-polar character,
 a C18 SPE cartridge may still be effective. The protocol would be similar to Protocol 1, but



with adjustments to the wash and elution solvents to account for the increased polarity (e.g., using a weaker organic solvent in the wash step and a stronger one for elution).

- Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: For very polar metabolites, a HILIC-based SPE sorbent would be more appropriate. This technique uses a polar stationary phase and a mobile phase with a high organic content.
- Mixed-Mode SPE: Cartridges with both reversed-phase and ion-exchange properties (like the Oasis MCX used in Protocol 1) can be very effective for capturing polar metabolites that have ionizable functional groups.
- Liquid-Liquid Extraction (LLE): A more polar extraction solvent, such as ethyl acetate or a
 mixture containing a more polar component, may be necessary to efficiently extract the M8
 metabolite from an aqueous matrix. The pH of the aqueous phase should be optimized to
 ensure the M8 metabolite is in a neutral form to facilitate its partitioning into the organic
 phase.

Conclusion

The successful analysis of Carvedilol and its metabolites, including the less-defined M8 metabolite, relies on a robust and optimized sample preparation strategy. For the well-characterized metabolites, established SPE and LLE protocols provide excellent recovery and reproducibility. For the polar M8 metabolite, a systematic approach starting with protein precipitation followed by optimization of SPE or LLE with a focus on more polar-friendly conditions is recommended. The use of a deuterated internal standard like Carvedilol-d5 is essential for accurate quantification in all analytical runs. The protocols and data presented here provide a strong foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics to develop and validate reliable analytical methods for Carvedilol and its metabolites.

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References



- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carvedilol Precipitation Inhibition by the Incorporation of Polymeric Precipitation Inhibitors Using a Stable Amorphous Solid Dispersion Approach: Formulation, Characterization, and In Vitro In Vivo Evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UHPLC Enantiomer Resolution for the α/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 [mdpi.com]
- 11. biotech-asia.org [biotech-asia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of Carvedilol-d5 Metabolite M8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403492#sample-preparation-for-m8-metabolite-of-carvedilol-d5-analysis]

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